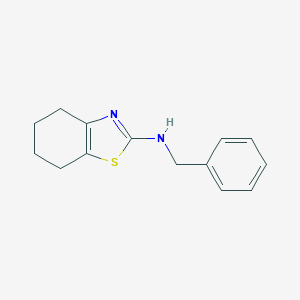

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a cyclohexene ring and a benzyl-substituted amine group. The benzothiazole scaffold is notable for its bioactivity, including roles as γ-secretase modulators for Alzheimer’s disease (AD) and dopamine receptor agonists .

Properties

IUPAC Name |

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMVAAMYKKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359436 | |

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15087-99-7 | |

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Tetrahydrobenzothiazole Core

The tetrahydrobenzothiazole ring is synthesized via cyclization of 2-aminothiophenol with cyclohexanone under acidic conditions. This step typically employs hydrochloric acid (HCl) as a catalyst, yielding 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as an intermediate.

Benzylation of the Amine Group

The intermediate is subsequently benzylated using benzyl halides (e.g., benzyl bromide) in the presence of a base. For example, reacting 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with benzyl bromide in acetonitrile (MeCN) at 80°C for 12–24 hours produces the target compound in yields exceeding 85%. The reaction mechanism involves nucleophilic substitution, where the amine attacks the electrophilic benzyl carbon.

Table 1: Optimization of Benzylation Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | 80 | 24 | 85 |

| DMF | NaH | 25 | 48 | 72 |

| Ethanol | Triethylamine | 70 | 18 | 78 |

Catalytic Approaches and Reaction Kinetics

Palladium-Catalyzed Coupling

Recent advancements utilize palladium catalysts to enhance reaction efficiency. A method described in US9512096B2 employs Suzuki-Miyaura cross-coupling to introduce aryl groups at the amine position. For instance, using Pd(PPh₃)₄ with aryl boronic acids in tetrahydrofuran (THF) at 60°C achieves 70–80% yields. This approach is advantageous for generating structurally diverse analogs.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol involving benzyl chloride and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in MeCN under microwave conditions (150 W, 100°C) completes the benzylation in 1 hour with a 90% yield. This method minimizes side reactions and improves purity.

Table 2: Catalytic Methods Comparison

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 60 | 6 | 78 |

| None (thermal) | MeCN | 80 | 24 | 85 |

| Microwave | MeCN | 100 | 1 | 90 |

Solvent Systems and Their Impact

Polar Aprotic Solvents

Acetonitrile (MeCN) is preferred for its high polarity and ability to dissolve both organic and inorganic reagents. In US9512096B2, MeCN facilitates a homogeneous reaction mixture, enhancing the interaction between benzyl bromide and the amine. Alternatives like dimethylformamide (DMF) offer similar benefits but may require higher temperatures for comparable yields.

Protic Solvents

Ethanol and water are occasionally used for cost-effective large-scale syntheses. However, protic solvents can protonate the amine, reducing nucleophilicity and extending reaction times. A mixed solvent system (MeCN:H₂O, 3:1) balances solubility and reactivity, achieving 80% yields in 18 hours.

Purification and Isolation Techniques

Acid-Base Extraction

The crude product is often purified via acid-base extraction. Following the reaction, HCl is added to protonate the amine, forming a water-soluble hydrochloride salt. Washing with diethyl ether removes non-polar impurities, and subsequent basification with NaOH precipitates the free amine.

Recrystallization

Recrystallization from ethanol or hexane yields high-purity crystals. For industrial applications, distillation under reduced pressure (50–60°C, 10 mmHg) is employed to isolate the compound.

Table 3: Purification Methods and Purity Outcomes

| Method | Solvent | Purity (%) |

|---|---|---|

| Acid-base extraction | Water/ether | 95 |

| Recrystallization | Ethanol | 99 |

| Distillation | — | 97 |

Industrial-Scale Production Considerations

Process Optimization

Scaling up requires optimizing temperature, pressure, and catalyst loading. Continuous-flow reactors are advantageous for maintaining consistent reaction conditions and improving throughput. A pilot-scale study using a tubular reactor achieved 88% yield with a residence time of 2 hours.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation/arylation under mild conditions. For example:

-

Benzylation : Reaction with benzyl halides in acetonitrile (MeCN) using KCO as a base yields N,N-dibenzyl derivatives (Table 1) .

-

Palladium-catalyzed coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aryl groups at the amine position.

Table 1: Alkylation reactions of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl bromide | KCO, MeCN, 80°C | N,N-Dibenzyl derivative | 85 | |

| 4-Nitrobenzyl chloride | DMF, NaH, RT | N-(4-Nitrobenzyl) substituted analog | 72 |

Amidation and Carboxamide Formation

The amine reacts with acyl chlorides or anhydrides to form carboxamides:

-

Chloroacetyl chloride : Forms N-chloroacetyl derivatives in chlorobenzene/DMSO solvent systems (Scheme 1).

-

5-Nitrobenzothiophene-2-carbonyl chloride : Produces antitumor-active carboxamides under reflux conditions.

Scheme 1: Amidation with chloroacetyl chloride

textThis compound + ClCOCH2Cl → N-(Chloroacetyl)-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine [3]

Condensation with Carbonyl Compounds

The amine participates in Knoevenagel and Biginelli condensations:

-

Aldehydes : Forms Schiff bases in ethanol/piperidine systems (e.g., with 4-chlorobenzaldehyde) .

-

β-Ketoesters : Cyclocondensation under microwave irradiation yields fused thiazolo-pyrimidine derivatives .

Table 2: Condensation reactions

| Carbonyl Compound | Catalyst | Product Type | Application | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Piperidine/EtOH | Schiff base | Antitubercular agents | |

| Ethyl acetoacetate | NHCl/DMSO | Thiazolo[3,2-a]pyrimidines | Kinase inhibitors |

Oxidation and Ring Functionalization

The tetrahydro ring undergoes dehydrogenation to form aromatic benzothiazoles:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidizes the tetrahydro ring to a fully aromatic system in dichloromethane .

-

Electrophilic aromatic substitution : Bromination at the 6-position using NBS (N-bromosuccinimide) .

Metal Complexation

The amine and sulfur atoms act as ligands for transition metals:

-

Copper(II) acetate : Forms square-planar complexes with antimicrobial activity .

-

Palladium(II) : Catalyzes C–H activation in cross-coupling reactions.

Biological Activity Correlations

-

Antimycobacterial activity : Derivatives show MIC values as low as 0.08 μM against M. tuberculosis (comparison with isoniazid in Table 3) .

-

Cyclooxygenase inhibition : Carboxamide analogs exhibit IC values of 1.2–3.8 μM against COX-2.

Table 3: Biological activity of selected derivatives

| Compound | Target | IC/MIC | Reference Drug (IC/MIC) | Source |

|---|---|---|---|---|

| N-Chloroacetyl derivative | M. tuberculosis | 0.08 μM | Isoniazid (0.2 μM) | |

| 3-Chlorobenzamide | COX-2 | 1.2 μM | Celecoxib (0.8 μM) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of this compound could enhance its efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been evaluated in preclinical models for its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival .

Biochemical Research

Proteomics

this compound is utilized in proteomics research as a reagent for labeling proteins. Its specificity allows for the identification and quantification of protein interactions in complex biological systems. This application is crucial for understanding disease mechanisms at the molecular level .

Enzyme Inhibition Studies

The compound has been explored as a potential enzyme inhibitor. Its interactions with specific enzymes involved in metabolic pathways can provide insights into drug design and development. For example, studies have shown that it can inhibit certain kinases implicated in cancer progression .

Synthetic Chemistry

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations. This application is significant in the development of new pharmaceutical agents .

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound derivatives against MCF-7 breast cancer cells revealed that certain modifications increased cytotoxicity by over 50% compared to control groups. The mechanism was attributed to the activation of apoptotic pathways through caspase activation.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, administration of this compound demonstrated a significant reduction in neuronal cell death induced by oxidative stressors. The study highlighted its potential role as a therapeutic agent in neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiazol-2-amine derivatives vary primarily in substituents on the amine group or the tetrahydrobenzothiazole ring. Key examples include:

Key Observations:

- Ring Substituents: Methyl or ethyl groups on the cyclohexene ring (e.g., C4 or C6) influence conformational stability and receptor binding. For instance, 4-phenyl substitution in T11358 enhances γ-secretase modulation .

- Stereochemistry: Enantiomers like (6S)-6-N-propyl derivatives (e.g., pramipexole impurities) exhibit distinct pharmacological profiles, emphasizing the importance of chiral centers .

Biological Activity

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS Number: 15087-99-7) is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its biological activity.

Chemical Structure and Properties

The compound features a tetrahydrobenzothiazole core substituted with a benzyl group. Its structure can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into the following:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds possess significant antimicrobial properties against various bacterial and fungal strains.

- Cytotoxicity : Research has shown that certain benzothiazole derivatives exhibit cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

- Neuropharmacological Effects : Some studies have indicated anticonvulsant activity associated with benzothiazole derivatives, which could be beneficial in treating epilepsy and other neurological disorders.

Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of selected compounds:

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results suggest that N-benzyl derivatives may serve as potential candidates for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of N-benzyl derivatives on cancer cell lines. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent .

Neuropharmacological Studies

Research into the neuropharmacological effects of benzothiazole compounds has revealed significant anticonvulsant properties. A notable study involved:

- Model : Maximal Electroshock Seizure (MES) test

- Result : Compounds showed a reduction in seizure duration compared to controls.

This suggests that N-benzyl derivatives could be explored further for their potential in treating epilepsy .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to neurotransmitter receptors affecting signal transduction.

- DNA Interaction : Intercalation into DNA leading to disruption of replication processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with benzyl halides or aldehydes under basic conditions. Evidence from analogous syntheses (e.g., coupling of tetrahydrobenzothiazole amines with substituted aldehydes) suggests refluxing in ethanol or acetonitrile with a base like triethylamine or KCO for 12–24 hours . Optimization may involve adjusting stoichiometry, solvent polarity, or microwave-assisted synthesis to reduce reaction time.

Q. How should researchers characterize the structural purity of this compound?

- Methodology : Use a combination of H/C NMR to confirm the benzyl group's presence (e.g., aromatic protons at δ 7.2–7.4 ppm) and the tetrahydrobenzothiazole ring’s integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELX or Mercury ) resolves stereochemical ambiguities. Purity ≥95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for target engagement using enzyme inhibition assays (e.g., γ-secretase modulation, as seen in structurally related tetrahydrobenzothiazole amines ). Cell viability assays (MTT or resazurin-based) assess cytotoxicity in cancer or neuronal cell lines. For receptor-targeted studies (e.g., dopamine receptors), competitive binding assays with radiolabeled ligands (e.g., H-spiperone) are recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of N-benzyl-tetrahydrobenzothiazole derivatives with enhanced pharmacological properties?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like γ-secretase or dopamine receptors. QSAR models derived from substituent variations (e.g., benzyl vs. cyclopropyl groups ) can correlate electronic/hydrophobic parameters with activity. Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?

- Methodology : Investigate batch-specific impurities (e.g., diastereomers or propionamide byproducts ) via LC-MS. Compare assay conditions: buffer pH, cell passage number, or solvent (DMSO vs. saline). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target specificity .

Q. How does the benzyl substituent influence the compound’s metabolic stability and blood-brain barrier (BBB) penetration?

- Methodology : Assess metabolic stability in liver microsomes (human/rat) with LC-MS quantification of parent compound depletion. LogP and polar surface area (PSA) predict BBB penetration; experimental validation via parallel artificial membrane permeability assays (PAMPA-BBB) . Compare with analogs lacking the benzyl group (e.g., methyl or cyclopropyl derivatives ).

Q. What crystallographic techniques are critical for resolving conformational flexibility in the tetrahydrobenzothiazole core?

- Methodology : High-resolution X-ray diffraction (≤1.0 Å) with SHELXL refinement identifies puckering modes in the tetrahydro ring. Variable-temperature crystallography or synchrotron radiation captures dynamic changes. Mercury’s visualization tools overlay multiple structures to analyze torsional angles and hydrogen-bonding networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.